molecular formula C34H26ClNO B2642239 (8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline CAS No. 89409-21-2

(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B2642239
CAS No.: 89409-21-2
M. Wt: 500.04
InChI Key: GIZFAEUYDDYNPT-BVNFUTIRSA-N
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Description

This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds known for their wide range of biological activities . The presence of the chlorophenoxy and phenyl groups could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline core, with the phenyl and chlorophenoxy groups attached at specific positions. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl and chlorophenoxy groups. The chlorophenoxy group, in particular, might undergo reactions involving nucleophilic substitution or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorophenoxy and phenyl groups) would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, many tetrahydroquinoline derivatives are known to have medicinal properties, such as antimicrobial, antimalarial, or anticancer activities .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. If it shows promising biological activity, for instance, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

(8Z)-8-[(4-chlorophenoxy)-phenylmethylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26ClNO/c35-27-19-21-28(22-20-27)37-34(26-15-8-3-9-16-26)30-18-10-17-29-31(24-11-4-1-5-12-24)23-32(36-33(29)30)25-13-6-2-7-14-25/h1-9,11-16,19-23H,10,17-18H2/b34-30-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZFAEUYDDYNPT-BVNFUTIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=C(C=C4)Cl)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=C(/C3=CC=CC=C3)\OC4=CC=C(C=C4)Cl)/C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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